molecular formula C30H28N2O8 B2488308 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 872198-61-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2488308
CAS No.: 872198-61-3
M. Wt: 544.56
InChI Key: OZIJDJOWGDEWSK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (hereafter referred to as the target compound) is a synthetic molecule featuring a hybrid structure combining a 1,4-benzodioxin moiety, a quinoline core, and a 4-ethoxybenzoyl substituent. Key attributes include:

  • Molecular formula: C₃₀H₂₈N₂O₆ (monoisotopic mass: 512.1947 g/mol) .
  • Structural features: A 1,4-dihydroquinolin-4-one scaffold with 6,7-dimethoxy substitutions. A 4-ethoxybenzoyl group at position 3 of the quinoline ring. An acetamide linker connecting the quinoline core to a 2,3-dihydro-1,4-benzodioxin-6-yl group.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O8/c1-4-38-20-8-5-18(6-9-20)29(34)22-16-32(23-15-26(37-3)25(36-2)14-21(23)30(22)35)17-28(33)31-19-7-10-24-27(13-19)40-12-11-39-24/h5-10,13-16H,4,11-12,17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIJDJOWGDEWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxin and quinoline intermediates, followed by their coupling through acylation or amidation reactions. Common reagents used in these steps include ethyl 4-ethoxybenzoate, 2,3-dihydro-1,4-benzodioxin, and various acylating agents. Reaction conditions may involve the use of catalysts such as palladium or copper complexes, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxin or quinoline rings, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced alcohol derivatives, and substituted benzodioxin or quinoline compounds.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Potential Implications
Target Compound C₃₀H₂₈N₂O₆ 512.56 6,7-Dimethoxyquinoline; 4-ethoxybenzoyl; 1,4-benzodioxin-linked acetamide Enhanced hydrogen bonding (solubility) and lipophilicity (membrane permeability).
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide C₂₉H₂₇N₂O₆ 499.54 Methoxyphenyl acetamide; dioxinoquinolinone scaffold with ethoxybenzoyl Reduced steric bulk vs. target compound; altered electronic properties (methoxy vs. benzodioxin).
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide C₂₁H₁₉N₃O₄S 437.47 Thienopyrimidine core; dimethyl substitution; oxyacetamide linker Sulfur atom introduces π-stacking potential; lower molecular weight may improve bioavailability.
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide C₂₃H₂₂ClN₂O₅S 485.95 Sulfonamide linker; chlorophenyl and dimethylphenyl groups Antimicrobial activity reported; sulfonamide enhances polarity and metabolic stability.

Bioactivity and Functional Insights

  • Antimicrobial Potential: The sulfonamide derivative (C₂₃H₂₂ClN₂O₅S) demonstrated significant antibacterial and antifungal activity with low hemolytic toxicity, attributed to the sulfonamide group’s polarity and the benzodioxin moiety’s planar structure . The target compound’s ethoxybenzoyl and dimethoxy groups may similarly enhance membrane interaction but require empirical validation.
  • Hydrogen Bonding and Crystallinity: The target compound’s multiple oxygen atoms (from benzodioxin, ethoxy, and methoxy groups) likely facilitate extensive hydrogen-bond networks, influencing crystallinity and solubility .
  • Metabolic Stability : The 4-ethoxybenzoyl group in the target compound may confer resistance to oxidative metabolism compared to analogs with simpler alkyl or methoxy substituents (e.g., C₂₉H₂₇N₂O₆ in ).

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various acetamides and benzoyl derivatives. The synthesis typically involves:

  • Formation of Benzodioxin Derivative : Starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine.
  • Reactions with Acetamides : Utilizing 2-bromo-N-(un/substituted-phenyl)acetamides to yield the final product through nucleophilic substitution reactions.
  • Characterization : The synthesized compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structure and purity .

Antibacterial and Antifungal Properties

Recent studies have evaluated the antibacterial and antifungal activities of compounds related to the benzodioxin moiety. For instance, derivatives of 2,3-dihydro-1,4-benzodioxane have shown significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory potential. Specifically, it has been screened against α-glucosidase and acetylcholinesterase enzymes, which are relevant in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The results indicated promising inhibitory activity that suggests potential therapeutic applications .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A derivative was administered to diabetic patients in a controlled trial, demonstrating a reduction in blood glucose levels comparable to standard treatments.
  • Case Study 2 : In vitro studies showed that certain benzodioxin derivatives enhanced cognitive function in models of Alzheimer's disease by inhibiting acetylcholinesterase activity .

Comparative Activity Table

Compound NameTarget Pathogen/EnzymeActivity LevelReference
Benzodioxin Derivative AStaphylococcus aureusModerate
Benzodioxin Derivative BE. coliHigh
N-(2,3-dihydrobenzodioxin)α-glucosidaseSignificant Inhibition
N-(2,3-dihydrobenzodioxin)AcetylcholinesteraseSignificant Inhibition

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step processes:

Quinoline Core Formation : Condensation of substituted anilines with diketones under reflux in acetic acid (120°C, 6–8 hours) .

Functionalization : Introduction of the 4-ethoxybenzoyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst in anhydrous dichloromethane (0°C to room temperature, 12 hours) .

Acetamide Coupling : Reaction of the intermediate with 2,3-dihydro-1,4-benzodioxin-6-amine using EDC/HOBt in DMF (room temperature, 24 hours) .
Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., benzodioxin protons at δ 4.2–4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 547.18) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. How to design initial biological activity assays for antimicrobial potential?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentrations: 0.5–128 µg/mL) .
  • Time-Kill Curves : Monitor bacterial viability over 24 hours at 2× MIC .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Compound Purity : Re-evaluate purity via HPLC and retest batches with ≥98% purity .
  • Structural Analogues : Compare activity of derivatives (e.g., fluorobenzoyl vs. ethoxybenzoyl groups) to isolate substituent effects .

Q. How can computational methods guide the design of derivatives with enhanced activity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding to bacterial DNA gyrase (targeting the ATP-binding pocket) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .

Q. What experimental approaches confirm enzyme inhibition mechanisms?

  • Methodological Answer :
  • Kinetic Assays : Measure Michaelis-Menten parameters (e.g., Kₘ, Vₘₐₓ) with/without inhibitor to identify competitive/non-competitive modes .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) .
  • Mutagenesis Studies : Engineer bacterial strains with gyrase mutations (e.g., Ser84Leu) to test resistance .

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